2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
σ-Receptor Ligands
Research into spiropiperidine compounds has demonstrated their significant potential as highly potent and subtype-selective σ-receptor ligands. These compounds are synthesized through systematic variations in substituents, demonstrating high affinity for σ1 receptors, with certain derivatives showing exceptional selectivity towards σ2 receptors over σ1. The discovery highlights the therapeutic potential in modulating σ-receptors, which are involved in several neurological processes and diseases (Maier & Wünsch, 2002).
Antimicrobial and Anti-inflammatory Activities
Spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines have been studied for their antimicrobial, anti-inflammatory, and antioxidant activities. These compounds have shown high antimicrobial activity against certain strains of bacteria and possess anti-inflammatory effects superior to the reference drug diclofenac, along with significant antioxidant activity. This research paves the way for the development of new therapeutic agents with multiple pharmacological benefits (Mandzyuk et al., 2020).
Histamine-3 Receptor Antagonists
The synthesis and evaluation of a new series of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives as high affinity and selective histamine-3 receptor (H3R) antagonists indicate their potential as therapeutic agents. These compounds exhibit low nanomolar affinity for H3Rs, demonstrating their role in the development of treatments for disorders related to the central nervous system (Dandu et al., 2012).
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of downstream cellular processes, including cell division and intracellular transport.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have potential antitumor effects.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-9-chloro-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-25-8-6-22(7-9-25)26-18(16-11-15(23)3-5-19(16)29-22)12-17(24-26)14-2-4-20-21(10-14)28-13-27-20/h2-5,10-11,18H,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAAIEWCXYAZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C=CC(=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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